Lithium nickel oxide (LiNiO2) is a promising cathode material for lithium-ion batteries due to its high theoretical specific capacity (around 274 mAh/g) and relatively low cost compared to other high-performance cathode materials like lithium cobalt oxide (LiCoO2) [, ]. However, several scientific research challenges are being addressed to improve its overall viability for practical applications.
Lithium nickel oxide, with the chemical formula Lithium nickel oxide (LiNiO2), is a prominent cathode material used in lithium-ion batteries. It features a layered structure where lithium ions occupy octahedral sites between nickel oxide layers. This compound is notable for its high specific capacity and energy density, making it a key component in rechargeable battery technologies. The material's stability and electrochemical performance are influenced by its synthesis methods and the conditions under which it is processed.
In lithium-ion batteries, LiNiO2 functions as the cathode material. During charging, lithium ions are extracted from the LiNiO2 structure, oxidizing nickel ions (Ni³⁺ → Ni⁴⁺) and increasing the capacity of the battery to store energy. Conversely, during discharging, lithium ions are inserted back into the LiNiO2 structure, reducing nickel ions back to their original state (Ni⁴⁺ → Ni³⁺) and generating electricity [].
LiNiO2 is considered a hazardous material due to several factors:
In this reaction, lithium carbonate reacts with nickel oxide to produce lithium nickel oxide and carbon dioxide. The synthesis often requires specific conditions such as elevated temperatures and controlled oxygen partial pressure to ensure proper stoichiometry and phase formation .
Various methods are employed to synthesize lithium nickel oxide, including:
Lithium nickel oxide is primarily used as a cathode material in lithium-ion batteries due to its excellent electrochemical properties. Its applications include:
Studies on the interactions of lithium nickel oxide focus on its stability under various environmental conditions. For instance, exposure to moisture and carbon dioxide can lead to degradation of the material, resulting in the formation of lithium hydroxide on the surface, which adversely affects battery performance . Understanding these interactions is crucial for improving the longevity and efficiency of batteries utilizing this compound.
Lithium nickel oxide shares similarities with other lithium transition metal oxides, notably:
Compound | Structure Type | Key Features |
---|---|---|
Lithium cobalt oxide | Layered | High capacity but lower thermal stability |
Lithium manganese oxide | Spinel | Good thermal stability but lower capacity |
Lithium iron phosphate | Olivine | Excellent thermal stability and safety |
Lithium nickel oxide is unique due to its high specific capacity (approximately 200 mAh/g) compared to other materials like lithium cobalt oxide (which has a capacity around 140 mAh/g). Additionally, its layered structure allows for efficient lithium ion intercalation/deintercalation during charge/discharge cycles, contributing to its effectiveness as a cathode material .
Lithium nickel oxide exhibits a layered oxide structure with oxygen atoms forming a cubic close-packed arrangement [1]. The material crystallizes in the rhombohedral space group R-3m with characteristic lattice parameters that define its three-dimensional atomic arrangement [2] [4]. The pristine structure consists of alternating layers of lithium oxide and nickel oxide slabs, where nickel ions occupy octahedral sites within oxygen coordination polyhedra [1] [4].
The fundamental crystallographic parameters of lithium nickel oxide demonstrate significant variation depending on synthesis conditions and compositional modifications. Experimental measurements of pristine material reveal lattice parameters of a = 2.8776 Å and c = 14.2057 Å, with a corresponding unit cell volume of approximately 96.0 ų [2]. Density functional theory calculations predict slightly contracted lattice parameters of a = 2.8500 Å and c = 14.1966 Å for the idealized structure [2] [5].
Structure Type | Space Group | Lattice Parameter a (Å) | Lattice Parameter c (Å) | Cell Volume (ų) | Li Content | Source/Method |
---|---|---|---|---|---|---|
Layered oxide | R-3m | 2.8776 | 14.2057 | 96.0 | 1.0 | Experimental [2] |
Layered oxide | R-3m | 2.8500 | 14.1966 | 94.5 | 1.0 | DFT calculation [2] |
Layered oxide | R-3m | 2.8446 | 14.1052 | 93.2 | 0.96 | Li₀.₉₆H₀.₀₄NiO₂ [2] |
Layered oxide | R-3m | 2.7554 | 12.9179 | 85.1 | 0.0 | HNiO₂ [2] |
The layered structure comprises alternating slabs of nickel oxide octahedra and lithium layers, where the nickel ions are surrounded by six oxygen atoms in distorted octahedral coordination [1] [4]. Recent computational studies have revealed that a superstructure model, created by replicating the primitive 12-atom unit cell sixteen times, provides a more accurate representation of the material's energetics [1] [4]. This enhanced structural model demonstrates charge disproportionation among nickel oxide octahedra, resulting in varying nickel oxidation states that deviate from the conventional Ni³⁺ assignment [1] [4].
The oxygen framework maintains a cubic close-packed structure throughout the material, with lithium ions occupying octahedral interstitial sites between the nickel oxide layers [1]. The interlayer spacing, characterized by the c-axis lattice parameter, plays a crucial role in determining lithium ion mobility and electrochemical performance [2] [6]. Atmospheric exposure of lithium nickel oxide leads to lithium-proton exchange reactions, resulting in contracted lattice parameters and modified structural characteristics [2].
The electrochemical cycling of lithium nickel oxide involves complex phase transformation sequences that fundamentally alter the material's crystal structure and properties [7] [8] [12]. These phase transitions occur as lithium ions are extracted from and reinserted into the layered structure during charge and discharge processes [8] [12] [13].
The phase evolution sequence in lithium nickel oxide follows a well-established pathway from the original hexagonal phase through monoclinic and subsequent hexagonal phases [12] [13]. The initial H1 phase represents the fully lithiated state with rhombohedral R-3m symmetry, maintaining structural stability across the composition range from x = 1.0 to x = 0.75 in LixNiO₂ [12] [13].
Phase | Li Content Range | Crystal Structure | c-axis Change | Structural Stability | Reversibility |
---|---|---|---|---|---|
H1 (Original layered) | 1.0-0.75 | Rhombohedral R-3m | Baseline | Stable | Fully reversible |
M (Monoclinic) | 0.75-0.5 | Monoclinic | Slight increase | Stable | Reversible |
H2 (Second hexagonal) | 0.5-0.25 | Hexagonal | Moderate contraction | Moderately stable | Partially reversible |
H3 (Third hexagonal) | 0.25-0.0 | Hexagonal | Significant contraction | Unstable | Poor reversibility |
The transition from H1 to M phase occurs at approximately 75% state of charge, accompanied by minimal structural changes and maintained reversibility [12] [13]. The monoclinic intermediate phase exhibits enhanced stability compared to subsequent transformations [12]. Progressive delithiation leads to the formation of the H2 phase, characterized by moderate c-axis contraction and the onset of structural instability [12] [13].
The H2 to H3 phase transition represents the most critical transformation in the sequence, occurring at high states of charge and causing significant lattice parameter changes [12] [13] [32]. This transition induces substantial mechanical stress within the material due to anisotropic lattice contraction, particularly along the c-axis direction [32]. The H3 phase formation correlates with decreased electrochemical reversibility and the initiation of capacity degradation mechanisms [13] [32].
The O3 to O1 phase transition occurs at extremely high degrees of delithiation, typically when more than 75% of lithium ions have been extracted from the structure [7] [8] [10]. This transformation involves a fundamental reorganization of the oxygen stacking sequence from the original O3 configuration to the O1 arrangement [7] [8] [10].
In the O3 structure, oxygen layers adopt an ABC stacking sequence with three transition metal oxide layers required to define the unit cell [8]. The O1 phase exhibits an AB stacking pattern with only one transition metal oxide layer per unit cell, representing a more densely packed configuration [8] [10]. The transition mechanism involves shearing of nickel oxide layers along the a-b crystallographic plane, resulting in a change from edge-sharing to face-sharing coordination between transition metal and lithium octahedra [8] [10].
Computational phase diagrams reveal that pristine lithium nickel oxide undergoes this structural transformation when lithium content decreases below x = 0.25 [7]. The driving force for O3 to O1 conversion is relatively small compared to other layered oxide materials, with calculated energy differences of approximately 7 meV per formula unit [8]. This small thermodynamic driving force explains the incomplete nature of the transformation observed experimentally [8] [9].
The O1 phase formation is accompanied by severe structural consequences including oxygen loss and compromised structural integrity [7] [10]. Atomic-resolution transmission electron microscopy studies demonstrate that the bulk O1 phase remains largely inactive during subsequent lithiation, contributing to irreversible capacity loss [10]. The O1 structure promotes both oxygen evolution and nickel ion migration, leading to further structural degradation [7] [9].
The reversibility of phase transformations in lithium nickel oxide exhibits significant limitations, particularly for transitions occurring at high states of charge [9] [13] [32]. The H2 to H3 phase transition demonstrates poor reversibility due to the substantial lattice strain generated during the transformation process [13] [32].
Extended electrochemical cycling reveals progressive deterioration in the reversibility of phase transformations [9] [13]. Initially reversible nickel ion migration becomes increasingly irreversible with continued cycling, leading to accumulation of nickel ions in tetrahedral sites within lithium layers [9]. This nickel accumulation creates permanent structural modifications that impede lithium ion transport and reduce electrochemical activity [9].
The O3 to O1 phase transformation exhibits fundamentally irreversible characteristics due to the structural damage associated with oxygen loss and nickel migration [7] [9] [10]. Even partial conversion to the O1 phase results in permanent capacity reduction, as the densely packed O1 structure cannot accommodate lithium reinsertion effectively [10]. Surface reconstruction and oxygen evolution during the transformation create additional barriers to reversibility [7] [10].
Temperature effects further complicate the reversibility of phase transformations in lithium nickel oxide [14] [18]. Higher operating temperatures can enhance kinetic processes but may also accelerate degradation mechanisms and reduce the reversibility of structural changes [14]. The interplay between thermodynamic driving forces and kinetic limitations determines the ultimate reversibility characteristics of each phase transformation [13] [18].
The presence of nickel ions in the formal Ni³⁺ oxidation state with d⁷ electronic configuration gives rise to Jahn-Teller distortions in lithium nickel oxide [14] [15] [18]. These distortions fundamentally influence the local coordination environment and electronic structure of the material [14] [15] [20].
The nature of Jahn-Teller distortions in lithium nickel oxide exhibits strong temperature dependence, transitioning between static and dynamic regimes across different temperature ranges [14] [18]. At low temperatures below 250 K, static Jahn-Teller distortions predominate, characterized by fixed orientation of the distorted octahedra with four short and two long nickel-oxygen bonds [14] [18].
Temperature Range (K) | Distortion Type | Ni-O Bond Configuration | Octahedral Symmetry | Pseudorotation Frequency |
---|---|---|---|---|
<250 | Static Jahn-Teller | 4 short + 2 long bonds | Broken (elongated) | None |
250-350 | Mixed-phase | Fluctuating distorted/undistorted | Dynamically fluctuating | 10¹¹-10¹² Hz |
>350 | Displacive phase | Mostly undistorted | Preserved (high symmetry) | THz regime |
Ab initio molecular dynamics simulations reveal that static Jahn-Teller distortions adopt preferential orientations at low temperatures, with the distorted octahedra arranged in either zigzag or collinear patterns [14] [18]. The zigzag arrangement represents the lowest energy configuration, being approximately 12 meV per formula unit more stable than the collinear arrangement [14].
Between 250 K and 350 K, a mixed-phase regime emerges where distorted and undistorted domains coexist within the material [14] [18]. This intermediate temperature range enables dynamic reorientation of the Jahn-Teller distortions through repeated formation and dissolution of undistorted regions [14] [18]. The pseudorotation frequency in this regime reaches 10¹¹ to 10¹² Hz, making the distortions appear dynamic on experimental timescales [15] [18].
Above 350 K, lithium nickel oxide enters a displacive phase where thermal vibrations become sufficiently strong to suppress cooperative Jahn-Teller ordering [14] [18]. In this high-temperature regime, the nickel oxide octahedra spend most time in or near undistorted configurations, with lattice vibrations dominating the free energy landscape [14] [18]. The transition to the displacive phase represents a fundamental change from electronically driven distortions to vibrationally dominated behavior [14].
The Jahn-Teller distortions in lithium nickel oxide exert significant influence on the material's electrochemical properties through their effects on electronic structure and ion transport pathways [15] [20]. The dynamic nature of these distortions at room temperature creates time-averaged structural environments that differ substantially from static models [15] [20].
Nuclear magnetic resonance spectroscopy reveals that the experimentally observed spectra represent weighted averages of rapidly fluctuating structures comprising collinear, zigzag, and undistorted domains [15] [20]. This dynamic averaging process affects both lithium ion diffusion pathways and electronic conductivity mechanisms [15] [20]. The fluctuating nature of the distortions can either facilitate or hinder lithium ion transport depending on the specific timescales involved [15].
The presence of Jahn-Teller distortions influences the formation and stability of different crystallographic phases during electrochemical cycling [14] [19]. Distorted octahedra exhibit modified bond lengths and angles that affect the energy landscape for phase transformations [14]. The cooperative nature of Jahn-Teller interactions can either stabilize or destabilize specific phase configurations depending on the degree of lithiation [14] [19].
At elevated operating temperatures, the transition to the displacive phase can impact electrochemical performance through changes in electronic structure and transport properties [14] [18]. The suppression of Jahn-Teller distortions at high temperatures may improve certain aspects of performance while potentially compromising others [14]. The temperature dependence of these effects requires careful consideration for practical battery applications [18].
Antisite defects in lithium nickel oxide arise from the exchange of lithium and nickel ions between their respective crystallographic sites, creating a disordered cation arrangement [21] [22] [27]. This phenomenon occurs due to the similar ionic radii of Ni²⁺ (0.69 Å) and Li⁺ (0.76 Å) ions, which facilitates their mutual substitution [21] [27].
The formation of paired antisite defects involves the simultaneous displacement of nickel ions from transition metal sites to lithium sites and lithium ions from lithium sites to transition metal sites [22] [24]. The concentration of these defects depends strongly on the nickel oxidation state distribution, with materials containing higher fractions of Ni²⁺ ions exhibiting increased antisite formation [21] [22]. Experimental characterization using X-ray diffraction reveals antisite defect concentrations ranging from 2% to 8% depending on material composition and synthesis conditions [21] [27].
Material Composition | Ni²⁺ Content (%) | Antisite Defect Concentration (%) | Formation Energy (meV) | Li⁺ Diffusion Impact |
---|---|---|---|---|
LiNiO₂ (pristine) | 0 | 2.0 | 320 | Moderate hindrance |
LiNi₀.₈Co₀.₁Mn₀.₁O₂ | 10 | 3.5 | 250 | Enhanced at low levels |
LiNi₀.₉₄Co₀.₀₆O₂ | 6 | 2.0 | 280 | Moderate hindrance |
Li(Ni₀.₅Mn₀.₅)O₂ | 50 | 8.0 | 160 | Significant hindrance |
The thermodynamics of antisite defect formation reveal a strong correlation between defect concentration and the proportion of divalent nickel ions in the material [22]. The formation energy decreases monotonically from 320 meV for compositions with minimal Ni²⁺ content to approximately 160 meV for materials with maximum Ni²⁺ fractions [22]. This energy trend explains the higher defect concentrations observed in manganese-rich compositions where charge balance requirements necessitate increased Ni²⁺ content [22].
The driving forces for lithium/nickel site mixing include both steric effects and magnetic interactions between transition metal cations [21] [27]. The steric component arises from the size similarity between Ni²⁺ and Li⁺ ions, which reduces the energetic penalty for site exchange [21]. Magnetic interactions provide an additional driving force through the formation of stronger interlayer superexchange pathways when nickel ions occupy lithium sites [21] [27].
Antisite defects significantly impact lithium ion diffusion kinetics and electrochemical performance [21] [26] [27]. Nickel ions in lithium sites can either enhance or hinder lithium transport depending on their concentration and distribution [26]. Low concentrations of antisite defects may improve diffusion by creating favorable local environments, while high concentrations lead to blocked transport pathways and reduced ionic conductivity [21] [26]. The optimal defect concentration represents a balance between enhanced local interactions and maintained transport efficiency [26].
Lithium nickel oxide exhibits distinctive charge-discharge behavior characterized by well-defined voltage plateaus and electrochemical signatures. The charge profile typically demonstrates a monotonic voltage increase from 3.0 V to approximately 4.2 V versus lithium/lithium ion, with the primary voltage plateau occurring between 3.9 V and 4.1 V during charging processes [1] [2]. This plateau region corresponds to the transition metal redox process where nickel ions undergo oxidation from Ni³⁺ to Ni⁴⁺ states.
During the initial charge cycle, lithium nickel oxide demonstrates a characteristic voltage profile that extends beyond the theoretical capacity, often reaching 250-270 milliampere-hours per gram when charged to high voltages above 4.3 V [1] [3]. However, this excess capacity comes at the cost of structural stability and safety considerations. The first charge profile shows a gradual voltage increase up to approximately 4.17 V, where a distinct change in polarization behavior occurs, indicating the onset of surface-related electrochemical processes [1].
The discharge profile exhibits a more stable voltage plateau typically ranging from 3.6 V to 3.8 V, representing the primary energy delivery region [2] [4]. This discharge plateau demonstrates good stability under moderate current densities but experiences voltage depression at higher discharge rates. The voltage hysteresis between charge and discharge processes, typically 200-400 millivolts, reflects the kinetic limitations and structural reorganization occurring during lithium intercalation and deintercalation [4] [5].
Temperature effects significantly influence the charge-discharge profiles, with elevated temperatures leading to reduced voltage plateaus and altered electrochemical behavior. At 60°C, the discharge voltage plateau shifts to lower values between 3.5 V and 3.7 V, accompanied by reduced capacity retention and increased side reactions [6].
The theoretical specific capacity of lithium nickel oxide reaches 275 milliampere-hours per gram, corresponding to the complete extraction of lithium from the layered structure [8]. However, practical capacity values typically range from 200 to 240 milliampere-hours per gram under standard operating conditions due to kinetic limitations and structural constraints [9] [3].
Capacity retention mechanisms in lithium nickel oxide are governed by several interconnected factors. The primary mechanism involves the preservation of the layered crystal structure during cycling, which is challenged by cation mixing between lithium and nickel ions due to their similar ionic radii [10] [4]. The initial coulombic efficiency ranges from 87% to 94%, indicating significant first-cycle capacity loss attributed to solid electrolyte interphase formation and irreversible structural changes [9] .
Extended cycling studies reveal that capacity retention after 50 cycles typically ranges from 85% to 95%, while capacity retention after 100 cycles decreases to 70-92% [5] [6]. The capacity degradation mechanisms include gradual loss of active material through transition metal dissolution, formation of resistive surface layers, and progressive structural deterioration leading to impedance growth [5] [6].
The capacity retention performance demonstrates strong dependence on cycling conditions, particularly the upper cutoff voltage. When cycled between 3.0 V and 4.2 V, lithium nickel oxide maintains approximately 85-92% capacity retention after 100 cycles. However, extending the upper cutoff voltage to 4.5 V results in dramatic capacity retention degradation to 70-78%, accompanied by severe structural instability [11] [12].
Advanced characterization techniques reveal that capacity retention is closely linked to the preservation of the primary particle structure and the mitigation of intergranular crack formation. The development of gradient-porous structures has shown promise in enhancing capacity retention by providing void spaces to accommodate volume changes during cycling [13].
The rate capability of lithium nickel oxide demonstrates characteristic behavior that reflects the kinetic limitations inherent to the material. At low discharge rates of 0.1C, the material delivers optimal capacity ranging from 210 to 230 milliampere-hours per gram with voltage plateaus between 3.8 V and 3.9 V [14] [15]. As the discharge rate increases to 1C, the capacity decreases to 180-200 milliampere-hours per gram, accompanied by voltage plateau depression to 3.65-3.75 V [14] [8].
High-rate performance analysis reveals significant capacity degradation at elevated current densities. At 5C discharge rates, the capacity drops to 120-150 milliampere-hours per gram, with voltage plateaus further depressed to 3.5-3.6 V [16] [6]. The rate capability limitations become particularly pronounced at 10C and 20C rates, where capacities fall to 80-120 and 50-80 milliampere-hours per gram respectively [16].
The rate capability degradation is attributed to several factors including slow lithium ion diffusion kinetics, high charge transfer resistance, and polarization effects. The lithium diffusion coefficient in lithium nickel oxide ranges from 10⁻⁹ to 10⁻¹¹ cm²/s, which limits the rate at which lithium ions can be transported through the material structure [9] [17]. This diffusion limitation becomes increasingly significant at higher current densities, leading to concentration gradients and reduced utilization of active material.
Polarization effects contribute significantly to rate capability limitations, with polarization values increasing from 50-80 millivolts at 0.1C to 700-1000 millivolts at 20C discharge rates [17] [6]. This polarization reflects the kinetic overpotentials associated with charge transfer processes and ion transport limitations.
Surface modifications and structural engineering approaches have demonstrated potential for improving rate capability. The introduction of conductive coatings, particle size optimization, and the development of single-crystal morphologies have shown promise in enhancing high-rate performance by reducing transport limitations and improving electrical conductivity [18] [14].
The impedance characteristics of lithium nickel oxide undergo systematic evolution during electrochemical cycling, reflecting the progressive degradation mechanisms that affect battery performance. Initial impedance values after formation cycles typically show charge transfer resistance ranging from 30 to 50 ohms, accompanied by solid electrolyte interphase resistance of 10-20 ohms [5] [17].
Progressive impedance growth occurs throughout cycling, with charge transfer resistance increasing to 35-60 ohms after 10 cycles and continuing to rise to 80-200 ohms after 100 cycles [5] [19]. This impedance growth correlates directly with capacity degradation, as higher resistance values impede lithium ion transport and reduce the accessible capacity of the material.
The solid electrolyte interphase resistance demonstrates parallel growth patterns, increasing from initial values of 10-20 ohms to 35-60 ohms after 100 cycles [5]. This resistance growth reflects the continuous formation and thickening of resistive surface layers due to electrolyte decomposition and side reactions occurring at the electrode-electrolyte interface.
Electrochemical impedance spectroscopy analysis reveals that impedance evolution is closely linked to the degradation of lithium diffusion kinetics within the material. The lithium diffusion coefficient decreases from initial values of 1.0×10⁻⁹ cm²/s to 4.0×10⁻¹⁰ cm²/s after 100 cycles, indicating progressive deterioration of ion transport pathways [17] [19].
Temperature effects significantly influence impedance evolution, with elevated temperatures accelerating both charge transfer and solid electrolyte interphase resistance growth. The impedance growth becomes particularly pronounced when cycling extends to high upper cutoff voltages above 4.3 V, where additional side reactions and structural degradation occur [1] [5].
Advanced impedance analysis techniques have revealed that impedance growth is heterogeneous throughout the electrode, with surface regions experiencing more severe degradation than bulk regions. This heterogeneity contributes to the development of concentration gradients and further exacerbates capacity loss during cycling [5] [6].
High-voltage operation of lithium nickel oxide presents significant challenges that fundamentally limit its practical application in demanding battery systems. When the upper cutoff voltage is extended beyond 4.3 V, the material experiences severe structural and electrochemical degradation that compromises both performance and safety [1] [11].
The primary limitation at high voltages involves oxygen evolution and lattice destabilization. Above 4.17 V, lithium nickel oxide undergoes a critical transition where surface conductivity decreases dramatically, leading to increased polarization and reduced electrochemical accessibility [1]. This phenomenon results from the formation of phases with very low conductivity, effectively passivating the electrode surface and hindering further lithium deintercalation.
Structural degradation at high voltages manifests through multiple mechanisms including phase transitions from the hexagonal H1 phase to H2 and H3 phases, accompanied by the formation of H4 stacking faults [1] [4]. These phase transitions are partially reversible during initial cycles but become increasingly irreversible with extended cycling, leading to permanent structural damage and capacity loss.
The operational safety risks associated with high-voltage cycling are substantial. Oxygen release from the lattice structure at voltages above 4.3 V leads to violent reactions with electrolyte components, potentially causing thermal runaway and catastrophic failure [6] [12]. The released oxygen species initiate a cascade of side reactions that generate heat and gas evolution, creating internal pressure buildup and mechanical stress within the battery system.
Capacity retention under high-voltage conditions demonstrates dramatic degradation patterns. While cycling between 3.0 V and 4.2 V provides reasonable capacity retention of 85-92% after 100 cycles, extending the voltage range to 4.5 V reduces capacity retention to 70-78% [11]. Further voltage extension to 4.6 V and above results in catastrophic capacity loss, with retention values dropping below 60% and accompanied by severe safety risks.
The high-voltage limitations are fundamental to the material chemistry and cannot be completely eliminated through conventional modification approaches. Even advanced strategies such as surface coatings, doping, and structural engineering provide only marginal improvements in high-voltage stability while introducing additional complexity and cost [16] [12].
Recent research efforts have focused on developing alternative approaches to access high-voltage capacity while maintaining structural stability. These include the development of solid-state electrolytes that provide better interfacial stability, the design of composite cathode structures that buffer volume changes, and the exploration of dopant elements that can stabilize the high-voltage phase transitions [18] [12].